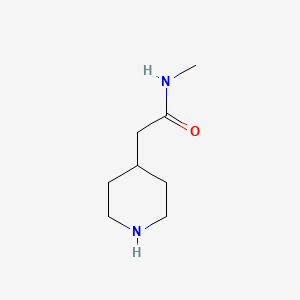

N-methyl-2-(piperidin-4-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-piperidin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-9-8(11)6-7-2-4-10-5-3-7/h7,10H,2-6H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPZPQQZHSZMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70724-80-0 | |

| Record name | N-methyl-2-(piperidin-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Methyl 2 Piperidin 4 Yl Acetamide and Its Analogues

Strategic Approaches to the Piperidine-4-yl Acetamide (B32628) Core Synthesis

The construction of the piperidine-4-yl acetamide framework can be achieved through various synthetic strategies, ranging from direct, linear routes to more complex convergent approaches like multi-component reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the piperidine (B6355638) ring.

Direct Synthetic Routes for N-methyl-2-(piperidin-4-yl)acetamide

Direct synthesis of this compound typically involves the formation of the amide bond as a key step. A common and efficient method is the coupling of a suitable piperidine-4-ylacetic acid derivative with methylamine.

A well-established route starts from 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid. This precursor, which has the piperidine nitrogen protected by a Boc group, can be activated and coupled with methylamine using standard peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are effective for this transformation. The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield the target compound. ub.edu

Table 1: Direct Synthesis of 2-(Piperidin-4-yl)acetamides via Amide Coupling

| Step | Reactants | Reagents | Product | Notes |

|---|---|---|---|---|

| 1. Amide Coupling | 2-(1-Boc-piperidin-4-yl)acetic acid, Amine (e.g., methylamine) | EDC, HOBt, Et3N | N-Alkyl-2-(1-Boc-piperidin-4-yl)acetamide | Reaction is typically performed in an aprotic solvent like DCM or EtOAc. |

This table is based on the synthetic strategy described in the literature for analogous compounds. ub.edu

An alternative approach involves the nucleophilic substitution of a haloacetamide with a piperidine derivative. For instance, the synthesis of analogous structures has been achieved by reacting a 2-chloro-N-methyl-acetamide derivative with a cyclic amine like piperazine (B1678402). chemicalbook.comchemicalbook.com This strategy could be adapted by using 4-aminopiperidine as the starting material, followed by N-acetylation and subsequent N-methylation, although this is a more circuitous route.

Multi-component Reactions (MCRs) for Piperidine-Acetamide Framework Development

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to construct complex molecular scaffolds like substituted piperidines in a single step. taylorfrancis.comrsc.org These reactions typically involve the condensation of three or more starting materials to form a product that incorporates substantial portions of each reactant.

The most common MCRs for piperidine synthesis involve the reaction of an aldehyde, an amine, and an active methylene compound, such as a β-ketoester or malononitrile. researchgate.net For example, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can yield highly functionalized piperidines. researchgate.net Catalysts for these transformations vary widely and include substances like tetrabutylammonium tribromide (TBATB) and zirconium oxychloride (ZrOCl2·8H2O). taylorfrancis.com

While MCRs are highly efficient for generating molecular diversity, the direct synthesis of a piperidine-4-yl acetamide core via a one-pot MCR is not commonly reported. The substitution patterns typically achieved favor substituents at the C2, C3, and C6 positions of the piperidine ring. For instance, a four-component reaction involving an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile can produce piperidone scaffolds, which could potentially be converted to the desired product in subsequent steps. researchgate.netacs.org

Table 2: Representative Multi-component Reactions for Piperidine Synthesis

| Reaction Type | Components | Catalyst/Conditions | Typical Product | Reference |

|---|---|---|---|---|

| Hantzsch-type | Aromatic aldehyde, Amine, β-Ketoester | ZrOCl2·8H2O, reflux | Polysubstituted piperidine with ester at C3 | taylorfrancis.com |

| Pseudo 5-component | Aromatic aldehyde, Aniline, Alkyl acetoacetate | Ionic Liquid, reflux | 4-Aminopyridine-3-carboxylate derivative | researchgate.net |

The challenge remains to design an MCR that specifically installs an acetic acid or acetamide precursor at the C4 position of the piperidine ring. Current MCR strategies are more suited for creating libraries of piperidines with different substitution patterns, which can then be screened for biological activity. researchgate.netresearchgate.net

Utilizing Piperidine-4-carboxylate and Related Precursors in Synthesis

A highly versatile and widely used strategy for synthesizing this compound involves the chemical manipulation of precursors containing a functional group at the C4 position of the piperidine ring. Readily available starting materials like 1-benzylpiperidin-4-one or piperidine-4-carboxylic acid derivatives serve as excellent platforms for this approach.

One prominent method begins with 1-benzylpiperidin-4-one, which can undergo a Strecker-type condensation with aniline and hydrogen cyanide to yield a 4-amino-4-cyano-piperidine derivative. The nitrile group is a valuable synthon that can be hydrolyzed to a carboxylic acid or an amide. For example, selective hydrolysis with sulfuric acid can produce the corresponding anilino-amide. researchgate.net While this specific example leads to a 4-amino-4-carboxamide, the principle of introducing a one-carbon unit (cyanide) at the C4 position is a key strategic step.

A more direct route to the 2-(piperidin-4-yl)acetic acid framework involves a two-step homologation of piperidine-4-carboxylic acid. This can be achieved through methods like the Arndt-Eistert synthesis, where the carboxylic acid is converted to an acid chloride, then to a diazoketone, which undergoes a Wolff rearrangement to form a ketene, which is then trapped with water to yield the homologated acid. Once the 2-(piperidin-4-yl)acetic acid moiety is in place (with appropriate N-protection), it can be converted to this compound as described in section 2.1.1.

Scheme 1: Synthetic Approach from 1-Benzylpiperidin-4-one

This scheme illustrates a synthetic pathway starting from a piperidone to introduce functional groups at the C4 position, as described in the synthesis of fentanyl analogues. researchgate.net

Derivatization Strategies for Structural Diversification

Structural diversification of the this compound core is crucial for modulating its physicochemical properties and biological activity. Modifications can be made at several positions, including the piperidine nitrogen, the acetamide nitrogen, and the acetamide side chain.

N-Alkylation and Acylation of the Piperidine Nitrogen and Acetamide Nitrogen

The secondary amine of the piperidine ring is a prime site for derivatization.

N-Alkylation: The piperidine nitrogen can be readily alkylated using various methods. A common approach is the reaction with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF. researchgate.net To avoid over-alkylation leading to quaternary ammonium salts, the alkylating agent can be added slowly to an excess of the amine. researchgate.net Another powerful method is reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This method is particularly useful for introducing a wide range of substituents. google.com

N-Acylation: The piperidine nitrogen can be acylated by reacting it with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine to scavenge the acid byproduct. ub.edu This reaction is generally high-yielding and provides stable amide derivatives.

Derivatization of the Acetamide Nitrogen: The nitrogen of the acetamide group is significantly less nucleophilic than the piperidine nitrogen due to the resonance-delocalization of its lone pair of electrons with the adjacent carbonyl group. fiveable.me Therefore, alkylation or acylation at this position is more challenging and requires harsher conditions, such as the use of a strong base (e.g., sodium hydride) to deprotonate the amide first, followed by reaction with an electrophile. These reactions are less common and can sometimes lead to side products.

Table 3: Conditions for N-Derivatization of the Piperidine Ring

| Transformation | Reagents | Conditions | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halide, K2CO3 | DMF, room temp. to 70°C | A standard and versatile method. |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | DCE or DCM, room temp. | Mild conditions, broad substrate scope. |

This table summarizes common laboratory methods for the N-alkylation and N-acylation of piperidines. ub.eduresearchgate.netgoogle.com

Functionalization of the Acetamide Side Chain

Further diversification can be achieved by modifying the acetamide side chain, specifically the methylene group (α-carbon) situated between the piperidine ring and the carbonyl group.

The protons on this α-carbon are weakly acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then act as a nucleophile and react with various electrophiles, allowing for the introduction of a wide range of functional groups.

Potential Functionalizations:

Alkylation: The enolate can be reacted with alkyl halides to introduce alkyl substituents at the α-position.

Aldol Addition: Reaction of the enolate with aldehydes or ketones would lead to β-hydroxy amide derivatives.

Acylation: Reaction with acyl chlorides or anhydrides would install a second carbonyl group, leading to β-keto amide structures.

While this is a standard strategy in organic synthesis for functionalizing carbonyl compounds, specific examples applied directly to the this compound scaffold are not widely reported in the initial search results. However, the general principles of enolate chemistry are well-established and could foreseeably be applied to this system, provided that the piperidine nitrogen is appropriately protected to prevent interference with the strong base.

Incorporation into Hybrid Molecular Systems

The functional handles present in this compound and its analogues—specifically the secondary amine of the piperidine ring and the acetamide group—provide versatile points for chemical modification. This allows the scaffold to be integrated into larger, hybrid molecules, effectively combining its physicochemical properties with those of other pharmacophores.

A prominent strategy for this incorporation involves coupling the piperidine nitrogen with various carboxylic acids or activated heterocyclic systems. For instance, in the development of novel NLRP3 inhibitors, the analogous compound 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one is used as a core structure. nih.gov This piperidine-containing moiety is coupled with different carboxylic acids using a variety of modern peptide coupling agents. nih.gov Reagents such as N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), Hydroxybenzotriazole (HOBt), and Carbonyldiimidazole (CDI) in the presence of a base like Diisopropylethylamine (DIPEA) are employed to facilitate the formation of a stable amide bond between the piperidine nitrogen and the incoming acid. nih.gov

This modular approach allows for the systematic exploration of structure-activity relationships by appending a wide array of molecular fragments to the piperidine core. The synthesis of a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives illustrates a similar strategy, where a core piperazine-acetamide analogue is built upon by reacting it with various anilines to create complex, multi-ring hybrid systems. nih.govresearchgate.net

Table 1: Coupling Agents for Hybrid Molecule Synthesis nih.gov

| Reagent/Catalyst | Abbreviation | Role | Solvent | Base |

| N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Coupling Agent | DMF | DIPEA |

| Hydroxybenzotriazole | HOBt | Coupling Additive | DMF | DIPEA |

| Carbonyldiimidazole | CDI | Coupling Agent | CH₂Cl₂ | - |

| Dicyclohexylcarbodiimide | DCC | Activating Agent | THF | - |

| N-Hydroxysuccinimide | NHS | Activating Agent | THF | - |

Advanced Synthetic Techniques and Catalyst Applications

The synthesis of the core piperidine ring, a key component of this compound, often relies on the reduction of a corresponding pyridine (B92270) precursor. Advanced catalytic hydrogenation techniques are central to achieving this transformation efficiently and stereoselectively. researchgate.netmdpi.com

Catalytic Hydrogenation: The hydrogenation of pyridine derivatives to form the saturated piperidine ring is a fundamental yet challenging reaction that often requires harsh conditions. researchgate.net Modern approaches utilize a variety of heterogeneous and homogeneous catalysts to improve efficiency and substrate scope. researchgate.netmdpi.com

Palladium (Pd) Catalysts: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for various hydrogenation reactions in the synthesis of piperidine-containing molecules. For example, in the synthesis of precursors for benzimidazolone derivatives, catalytic hydrogenation over 10% Pd/C is used to reduce a nitro group to an aniline, which is a key step prior to cyclization. nih.gov This demonstrates the chemoselectivity that can be achieved with palladium catalysts, reducing one functional group while leaving others intact.

Platinum (Pt) Catalysts: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines under 50 to 70 bar of hydrogen pressure in a protic solvent like glacial acetic acid. researchgate.net This method provides a reliable route to various piperidine derivatives. researchgate.net

Rhodium (Rh) Catalysts: Rhodium-based catalysts are employed for more specialized transformations. For instance, rhodium catalysts can be used in the asymmetric hydrogenation of N-iminopyridinium ylides to access enantioenriched substituted piperidines. nih.gov Furthermore, rhodium complexes are instrumental in transfer hydrogenation reactions. dicp.ac.cn This technique uses a hydrogen donor, such as a formic acid/triethylamine mixture, instead of hydrogen gas, which can be advantageous for laboratory-scale synthesis. dicp.ac.cn This approach has been successfully applied to the reduction of N-benzylpyridinium salts to the corresponding piperidines. dicp.ac.cn

Other Catalysts: Research into alternative catalysts is ongoing. Density Functional Theory (DFT) studies have explored the hydrogenation of pyridine over γ-Mo₂N (molybdenum nitride) catalysts, investigating the reaction pathways to form piperidine. scholaris.ca

The choice of catalyst and reaction conditions is crucial for the successful synthesis of the piperidine core, enabling the production of this compound and its analogues for further elaboration into complex molecular systems. mdpi.com

Table 2: Catalysts in Piperidine Synthesis

| Catalyst | Type | Application | Hydrogen Source | Reference |

| Palladium on Carbon (Pd/C) | Heterogeneous | Nitro group reduction | H₂ gas | nih.gov |

| Platinum(IV) Oxide (PtO₂) | Heterogeneous | Pyridine hydrogenation | H₂ gas | researchgate.net |

| Rhodium Complex ([RhCp*Cl₂]₂) | Homogeneous | Transfer hydrogenation of pyridinium salts | HCOOH/Et₃N | dicp.ac.cn |

| γ-Molybdenum Nitride (γ-Mo₂N) | Heterogeneous | Pyridine hydrogenation (Theoretical) | H₂ gas | scholaris.ca |

Pharmacological Spectrum and Biological Activity Profiling of N Methyl 2 Piperidin 4 Yl Acetamide Derivatives

Antimicrobial Activity Investigations

Derivatives of N-methyl-2-(piperidin-4-yl)acetamide have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have explored their efficacy against a variety of bacterial and fungal pathogens, revealing promising activity and offering preliminary insights into their modes of action.

The antibacterial potential of piperidine (B6355638) and acetamide (B32628) derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, a series of N-methyl-4-piperidone-derived monoketone curcuminoids displayed moderate activity against several cariogenic bacteria. mdpi.com Specifically, certain derivatives showed notable minimum inhibitory concentrations (MIC) against Streptococcus mutans, S. salivarius, and others. mdpi.com The presence of the N-methyl-4-piperidone ring was found to be a crucial structural feature that enhances antibacterial activity when compared to similar acetone-derived compounds. mdpi.com

In other studies, various acetamide derivatives have been synthesized and evaluated for their antibacterial properties. For example, new acetamide derivatives of primary and secondary amines have shown activity against S. pyogenes, E. coli, and P. mirabilis. mdpi.com Furthermore, novel hybrid compounds incorporating 2-mercaptobenzothiazole (B37678) have exhibited significant antibacterial activity, with some derivatives showing MIC values comparable to the standard drug levofloxacin (B1675101) against strains like E. coli, S. typhi, S. aureus, and B. subtilis. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-methyl-4-piperidone-derived curcuminoid (Compound 1) | S. salivarius | 500 | mdpi.com |

| N-methyl-4-piperidone-derived curcuminoid (Compound 10) | L. paracasei | 500 | mdpi.com |

| N-methyl-4-piperidone-derived curcuminoid (Compound 13) | S. mutans | 500 | mdpi.com |

| N-methyl-4-piperidone-derived curcuminoid (Compound 1) | S. mitis | 250 | mdpi.com |

| N-methyl-4-piperidone-derived curcuminoid (Compound 10) | S. mitis | 250 | mdpi.com |

| N-methyl-4-piperidone-derived curcuminoid (Compound 13) | S. mitis | 250 | mdpi.com |

| N-methyl-4-piperidone-derived curcuminoid (Compound 1) | S. sanguinis | 250 | mdpi.com |

| N-methyl-4-piperidone-derived curcuminoid (Compound 10) | S. sanguinis | 250 | mdpi.com |

| N-methyl-4-piperidone-derived curcuminoid (Compound 13) | S. sanguinis | 250 | mdpi.com |

Note: The data presented is for derivatives and not the parent compound this compound.

The antifungal activity of this compound derivatives has also been a focus of research. A study on N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides demonstrated notable antifungal activity against Candida albicans and Aspergillus niger. hilarispublisher.comhilarispublisher.comresearchgate.net The results indicated that some of these compounds exhibited better antifungal activity than the reference drug, fluconazole. hilarispublisher.comhilarispublisher.comresearchgate.net For example, one derivative showed a MIC of 0.224 mg/mL against Candida albicans, while another had a MIC of 0.190 mg/mL against Aspergillus niger. hilarispublisher.comhilarispublisher.comresearchgate.net

In contrast, a study on N-methyl-4-piperidone-derived monoketone curcuminoids found that none of the tested compounds displayed antifungal activity against Candida albicans and Candida krusei at the highest tested concentration of 100 μg/mL. mdpi.com This highlights the importance of the specific substitutions on the core scaffold in determining the antifungal potency.

Table 2: Antifungal Activity of Selected this compound Derivatives

| Derivative | Fungal Strain | MIC (mg/mL) | Reference |

| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) acetamide derivative (Compound 5d) | Candida albicans | 0.224 | hilarispublisher.comhilarispublisher.comresearchgate.net |

| [4-Methylphenylsulphonamido] alkanoic acid (Compound 2b) | Aspergillus niger | 0.190 | hilarispublisher.comhilarispublisher.comresearchgate.net |

Note: The data presented is for derivatives and not the parent compound this compound.

The precise mechanisms of antimicrobial action for this compound derivatives are not fully elucidated and likely vary depending on the specific structural modifications. However, some general insights can be drawn from the broader class of piperidine and acetamide-containing compounds.

One proposed mechanism is the inhibition of essential microbial enzymes. The sulfonamide group, present in some of the studied antifungal derivatives, is known to inhibit various enzymes. For instance, sulfonamides can act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in bacteria and fungi. The acetamide moiety itself can contribute to the molecule's stability, solubility, and binding affinity to target sites.

Molecular docking studies on some acetamide derivatives have suggested that these compounds can interact with the active sites of bacterial enzymes, such as β-lactamase, through hydrophobic interactions. nih.gov This interaction could inhibit the enzyme's function, leading to bacterial cell death. Further research, including detailed enzymatic assays and structural biology studies, is necessary to fully understand the molecular targets and mechanisms of action for this promising class of antimicrobial compounds.

Anticancer and Cytotoxic Activity Evaluation

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. These studies have primarily focused on their ability to induce cytotoxicity in various cancer cell lines and have begun to explore the underlying molecular mechanisms.

A number of studies have demonstrated the cytotoxic potential of acetamide derivatives against a range of human cancer cell lines. For example, a series of novel compounds bearing an imidazo[2,1-b]thiazole (B1210989) scaffold connected to a substituted pyridine (B92270) via an acetamide linker were synthesized and evaluated for their cytotoxicity. One of the derivatives, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, exhibited potent inhibitory activity against the MDA-MB-231 human breast cancer cell line with an IC50 value of 1.4 µM, which was more potent than the standard drug sorafenib (B1663141) (IC50 = 5.2 µM). mdpi.com This compound, however, showed less activity against the HepG2 human liver cancer cell line (IC50 = 22.6 µM), indicating a degree of selectivity. mdpi.com

Another study focused on N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing a (benz)azole moiety. Several of these compounds showed significant anticancer activity against A549 human lung carcinoma and C6 rat glioma cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | MDA-MB-231 (Breast Cancer) | 1.4 | mdpi.com |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) | HepG2 (Liver Cancer) | 22.6 | mdpi.com |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)acetamide (5j) | HepG2 (Liver Cancer) | 28.2 | mdpi.com |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)acetamide (5j) | MDA-MB-231 (Breast Cancer) | >100 | mdpi.com |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivative (8a) | Hela (Cervical Cancer) | 1.3 | ijcce.ac.irijcce.ac.ir |

Note: The data presented is for derivatives and not the parent compound this compound.

The molecular mechanisms underlying the antitumor activity of this compound derivatives are an active area of investigation. Evidence suggests that these compounds may exert their effects through multiple pathways, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.

Several studies have shown that acetamide derivatives can induce apoptosis in cancer cells. For instance, N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were observed to direct tumor cells toward an apoptotic pathway. nih.gov Similarly, other thiazole-based acetamide derivatives have been shown to activate caspase 3, a key executioner caspase in the apoptotic cascade. ijcce.ac.irijcce.ac.ir

Enzyme inhibition is another potential mechanism of antitumor action. The imidazo[2,1-b]thiazole-based acetamide derivative that showed potent cytotoxicity against MDA-MB-231 cells also exhibited a slight inhibitory effect on VEGFR2, a receptor tyrosine kinase involved in angiogenesis. mdpi.com Although the inhibition was modest, it suggests that enzyme inhibition could be a contributing factor to the compound's anticancer activity. The sulfonamide moiety, present in some related structures, is known to inhibit various enzymes, and this could be a fruitful area for future investigation in the context of anticancer drug design.

Neuropharmacological and Central Nervous System Activities

The piperidine ring, a core structural motif in this compound, is a prevalent scaffold in a multitude of centrally acting agents. Its derivatives have been extensively explored for their potential to modulate various neuropharmacological targets, leading to a wide range of activities within the central nervous system (CNS). Research into structurally related compounds has revealed significant potential in areas including anxiety, sedation, analgesia, epilepsy, and opioid receptor modulation.

While direct studies on the anxiolytic and sedative properties of this compound are limited, the broader class of compounds containing piperidine and acetamide moieties has been investigated for these effects. Agonists of the benzodiazepine (B76468) (BZD) binding site on GABA-A receptors are well-known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. nih.gov These drugs enhance the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, by increasing the frequency of chloride channel opening. nih.gov

Research into novel heterocyclic systems has identified compounds with potential CNS-depressant activities. For instance, certain pentacyclic benzodiazepine derivatives have demonstrated significant anxiolytic and sedative effects in animal models, with potencies comparable to diazepam. mdpi.comresearchgate.net One such derivative, a triazolopyrrolo[2,1-c] nih.govsemanticscholar.orgbenzodiazepin-8-one, was found to increase the time spent in the open arms of the elevated plus maze, a key indicator of anxiolytic activity. mdpi.com The sedative effects of these compounds are often evaluated by their ability to potentiate pentobarbital-induced sleep, which involves a more pronounced depression of the CNS than sedation alone. nih.govmdpi.com These findings suggest that complex heterocyclic structures incorporating features reminiscent of piperidino-acetamides can effectively modulate GABAergic systems to produce anxiolytic and sedative responses.

The search for novel antiepileptic drugs (AEDs) has led to the investigation of various acetamide derivatives. nuph.edu.ua Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, and pharmacotherapy remains the primary treatment approach. nih.gov Many AEDs exert their effects by modulating voltage-gated sodium and calcium channels or by enhancing GABAergic inhibition. nih.govmdpi.com

A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for anticonvulsant activity. nih.gov Several of these compounds showed significant protection in the maximal electroshock (MES) seizure test, a standard screening model for identifying drugs effective against generalized tonic-clonic seizures. nih.gov Notably, the anticonvulsant activity was closely linked to the substitution pattern on the anilide moiety. nih.gov Similarly, other research has explored hybrid compounds linking pyrrolidine-2,5-dione and thiophene (B33073) rings, with some derivatives showing potent activity in MES and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov The structure-activity relationship (SAR) analysis of these series revealed that incorporating an acetamide moiety can extend the anticonvulsant activity profile. nih.gov

In addition to anticonvulsant properties, some of these related compounds have shown antinociceptive (analgesic) activity. nih.gov The analgesic potential of opioids, which often feature a piperidine core, is well-established and works by acting on opioid receptors both centrally and peripherally. mdpi.commdpi.com Non-opioid analgesics and analgesic adjuvants, such as certain antiepileptics, may alleviate pain by suppressing nerve action potential conduction. mdpi.com

The 4-substituted piperidine scaffold is a classic framework for ligands of opioid receptors (μ, δ, and κ). mdpi.com Derivatives of this structure have been extensively developed as analgesics that target the μ-opioid receptor (MOR). mdpi.comfrontiersin.org Research has focused on creating novel MOR agonists with improved therapeutic profiles, such as reduced side effects like respiratory depression and constipation. frontiersin.org

One area of investigation involves developing "biased agonists," which preferentially activate G-protein signaling pathways over β-arrestin pathways, a concept hypothesized to separate analgesic effects from adverse reactions. mdpi.com A series of compounds with a piperidine core structure were generated and shown to be high-affinity, selective MOR ligands with varying degrees of bias toward G-protein signaling. mdpi.com

Other studies have described 4-substituted piperidine and piperazine (B1678402) compounds that exhibit a balanced affinity for both MOR (as agonists) and δ-opioid receptors (DOR) (as antagonists). nih.gov By modifying the lipophilic side chain attached to the molecule, researchers could modulate the binding affinity and efficacy at these receptors. nih.gov For example, several analogues displayed improved potency at the MOR compared to morphine. nih.gov The 4-anilidopiperidine scaffold has also been used to design potent and highly selective MOR ligands. nih.gov These efforts highlight the versatility of the piperidine core in generating compounds with diverse opioid receptor activity profiles, ranging from pure antagonists to full and biased agonists. nih.govnih.gov

1,2,3,4-Tetrahydroisoquinoline (THIQ) is another heterocyclic scaffold whose derivatives have shown a wide array of biological activities, including neuroprotective effects. nih.gov Certain endogenous THIQ derivatives are thought to play a role in the pathology of Parkinson's disease (PD), while others, such as 1-methyl-TIQ (1-MeTIQ), are reported to be neuroprotective. semanticscholar.org

Studies on artificially modified 1-MeTIQ derivatives have explored how adding different functional groups to the nitrogen atom affects their neuroprotective properties in a mouse model of PD. semanticscholar.org It was found that an N-propargyl group significantly enhanced neuroprotective effects, blocking the reduction in striatal dopamine (B1211576) content and protecting nigral tyrosine hydroxylase-positive cells. semanticscholar.org The propargyl moiety itself is believed to be essential for the neuroprotection mediated by some anti-Parkinsonian drugs. semanticscholar.org

Other THIQ derivatives, such as salsolinol (B1200041), have also been investigated. nih.gov Enantiomers of salsolinol exhibited neuroprotective properties in a human dopaminergic neuroblastoma cell line. nih.gov These findings suggest that THIQ-based structures, which bear some resemblance to piperidine derivatives, are promising candidates for the development of agents that can protect against neurodegeneration. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Effects

The piperidine and related piperazine moieties are features of various compounds with anti-inflammatory and immunomodulatory activities. mdpi.comnih.gov Research has demonstrated that derivatives containing these rings can influence immune responses and inhibit key pathways involved in inflammation.

A series of 2-(piperidin-4-yl)acetamides have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). mdpi.com sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory mediators. mdpi.com By inhibiting sEH, these compounds stabilize the levels of EETs, thereby reducing inflammation. In a key study, a lead compound from this series, 10c , was evaluated for its anti-inflammatory effects in activated BV2 microglial cells. It was found to completely inhibit the pro-inflammatory effects of lipopolysaccharide (LPS), reducing nitric oxide (NO) generation to resting cell levels. mdpi.com

Other related structures have also shown the ability to modulate inflammatory pathways. Curcumin analogs based on a diarylidene-N-methyl-4-piperidone core have been shown to inhibit nuclear factor-κB (NF-κB) signaling and the enzymes 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2). nih.gov This inhibition leads to a decreased production of pro-inflammatory mediators including NO, tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Similarly, certain methyl salicylate (B1505791) derivatives bearing a piperazine moiety were found to inhibit the release of TNF-α and IL-6 from LPS-stimulated macrophage cells. mdpi.com The immunomodulatory potential of piperidine-containing analgesics like fentanyl has also been noted, with studies showing suppression of cytokine production by macrophages and T-cells. nih.gov

ROR-gamma Modulation Potential

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is recognized as a crucial transcription factor for the development and function of Th17 cells, which are implicated in various autoimmune diseases. nih.gov Consequently, the inhibition of RORγt by small molecules presents a promising therapeutic strategy. nih.gov

Antiviral Activity, Including HIV-1 Reverse Transcriptase Inhibition

Derivatives incorporating the piperidine scaffold have been a significant focus of research for antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. The analysis of binding motifs of known NNRTIs has spurred the development of novel piperidine-linked aminopyrimidine derivatives that demonstrate broad activity against both wild-type and drug-resistant viral strains. researchgate.netnih.gov

A series of piperidin-4-yl-aminopyrimidine derivatives, which fuse pharmacophore templates from other successful inhibitors, has shown significant potency, with many compounds exhibiting activity in the single-digit nanomolar range against wild-type HIV-1. nih.gov Further exploration of N-phenyl piperidine analogs led to the identification of 3-carboxamides as a particularly potent series. researchgate.net Compounds such as 28 and 40 from this series are highly effective against wild-type HIV-1 and a wide array of NNRTI-resistant mutant viruses. researchgate.net Similarly, the N-benzyl derivative known as 5k has been highlighted for its attractive profile, retaining potency against challenging mutants like K103N/Y181C and Y188L. nih.gov

The mechanism for this class of compounds is validated by their potent inhibition of the reverse transcriptase enzyme in vitro, marking a significant advancement in the development of therapeutics for AIDS. nih.gov Other research has also identified N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides as a distinct class of HIV-1 entry inhibitors that function by preventing the gp120 protein from binding to the CD4 receptor. biorxiv.org

Other Significant Biological Activities

Equilibrative nucleoside transporters (ENTs) are crucial for the transport of nucleosides across cell membranes, a process vital for nucleotide synthesis and for the cellular uptake of many anticancer and antiviral nucleoside analog drugs. nih.gov Pharmacological inhibition of ENTs, particularly hENT1 (human equilibrative nucleoside transporter 1), is a promising therapeutic strategy for various diseases, including cancer. nih.gov

Research in this area has led to the evaluation of novel spirobenzo-oxazinepiperidinone derivatives as hENT1 inhibitors. nih.gov Structure-activity relationship studies within this class revealed that specific substitutions on the piperidine ring significantly impact both binding affinity and target residence time. For instance, substituting an aromatic amine with a piperidine ring containing N-acetyl or N-BOC groups resulted in high affinity and a long residence time, comparable to other potent linkers. nih.gov In contrast, derivatives with secondary or tertiary amines within the piperidine ring showed more modest affinity and dissociated from the target quickly. nih.gov These findings underscore the importance of kinetic parameters in addition to affinity when designing effective and durable ENT inhibitors. nih.gov

The emergence of resistance to frontline antimalarial therapies necessitates the discovery of new chemical scaffolds. acs.org Phenotypic screening has identified the N-aryl acetamide class as a promising inhibitor of the asexual ring-stage development of Plasmodium falciparum, the most lethal malaria parasite. malariaworld.orgacs.org

Structure-activity relationship (SAR) studies have been conducted to optimize this scaffold. acs.org An initial hit, MMV020512, showed modest activity (EC₅₀ 0.810 μM) and low cytotoxicity. acs.org Investigations into the amino acetamide moiety showed that N-methyl substitution (compound 21) slightly improved antimalarial activity (EC₅₀ 0.503 μM) relative to the parent compound. acs.org Further modifications led to the development of the potent compound WEHI-326. acs.orgmalariaworld.org This optimized derivative not only has potent asexual stage activity but also inhibits gametocyte development, which is crucial for blocking the transmission of the parasite to mosquitoes. malariaworld.org

Genetic and cross-resistance profiling has suggested that the N-aryl acetamide class exerts its effect by targeting the rhomboid protease 8 (PfROM8) and a putative cation channel, CSC1. malariaworld.orgbiorxiv.org Further studies indicated that these compounds may act as agonists of both proteins, and that dysregulation of their function is harmful to parasite growth. biorxiv.org

Structure Activity Relationship Sar Studies of N Methyl 2 Piperidin 4 Yl Acetamide and Its Analogues

Impact of Piperidine (B6355638) Ring Substitutions on Biological Potency

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of N-methyl-2-(piperidin-4-yl)acetamide analogues. mdpi.com Modifications on both the piperidine nitrogen and the carbon atoms of the ring have been explored to modulate potency and selectivity for various receptors.

Research on related 2-piperidin-4-yl-acetamide derivatives has shown that the nature of the substituent on the piperidine nitrogen is a key determinant of activity. For instance, in a series of muscarinic receptor antagonists, a large substituent like a 6-aminopyridin-2-ylmethyl group on the piperidine nitrogen led to high affinity for M3 receptors. nih.gov In other series, replacing a piperazine (B1678402) ring system with a piperidine ring was well-tolerated for affinity at the dopamine (B1211576) transporter (DAT), and in some cases, improved metabolic stability. nih.gov

Substitutions on the carbon atoms of the piperidine ring can also affect activity. A study on 4-azaindole-2-piperidine derivatives showed that introducing unsaturation into the piperidine ring, creating a tetrahydropyridine, resulted in a tenfold increase in potency against Trypanosoma cruzi. dndi.org This suggests that the planarity and conformational rigidity of the ring system are important for biological activity. Furthermore, the synthesis of all-cis-(multi)fluorinated piperidines has been developed, allowing for the exploration of how fluorination of the ring impacts biological properties. mdpi.com

| Analogue Class | Modification | Impact on Biological Potency | Target |

| Piperidine Analogues | Replacement of piperazine with piperidine | Tolerated, improved metabolic stability | Dopamine Transporter (DAT) nih.gov |

| 4-Azaindole-2-piperidine Derivatives | Introduction of unsaturation in the piperidine ring | Ten-fold increase in potency | Trypanosoma cruzi dndi.org |

| Muscarinic Antagonists | Addition of large N-substituent (e.g., 6-aminopyridin-2-ylmethyl) | High affinity | M3 Muscarinic Receptor nih.gov |

Role of the Acetamide (B32628) Moiety and N-Methyl Group in Ligand-Receptor Interactions

The N-methylacetamide moiety is critical for the binding of these compounds to their respective receptors. The amide group itself is a fundamental component of proteins and can participate in key hydrogen bonding interactions. psu.edu The terminal methyl group of the acetamide plays a significant role in ligand recognition, often through hydrophobic or specific CH–π stacking interactions. d-nb.info

One study highlighted that the CH–π stacking of the acetamide's methyl group with an aromatic tyrosine residue is a key interaction for the recognition of N-acetylglucosamine (GlcNAc) by wheat germ agglutinin (WGA). d-nb.info This demonstrates the importance of the methyl group in forming productive binding interactions. Further investigation into substitutions on this methyl group revealed that replacing hydrogen atoms with fluorine could modulate binding affinity. Specifically, mono- and di-fluoro substitutions enhanced binding, while a trifluoromethyl group significantly reduced it, suggesting that the electronic properties of this group are finely tuned for optimal receptor interaction. d-nb.info

The N-methylation of amide bonds in peptides and other bioactive molecules can have profound effects on their properties. N-methylation can enhance metabolic stability, membrane permeability, and influence the conformational preferences of the molecule. nih.govmdpi.com Studies on norbelladine derivatives showed that N-methylation could increase inhibitory activity against butyrylcholinesterase (BuChE). mdpi.com For example, N-methylnorbelladine showed a 2-fold increase in BuChE inhibition compared to its non-methylated counterpart. mdpi.com In other contexts, such as almiramide analogues, derivatives with a single N-methyl group exhibited greater anti-parasitic activity than permethylated versions, indicating that the degree of N-methylation is also a critical factor. nih.gov

| Compound | Modification | Effect on Interaction/Activity | IC₅₀ (µM) |

| Norbelladine | N-methylation | 2-fold increase in BuChE inhibition | 8.0 (non-methylated) vs 4.0 (N-methylated) mdpi.com |

| 4′-O-methylnorbelladine | N-methylation | 1.5-fold increase in BuChE inhibition | 16.1 (non-methylated) vs 10.4 (N-methylated) mdpi.com |

| GlcNAc Analogue | -CH₂F acetamide | Enhanced binding to WGA | N/A |

| GlcNAc Analogue | -CHF₂ acetamide | Strongest binding to WGA | N/A |

| GlcNAc Analogue | -CF₃ acetamide | Weakest binding to WGA | N/A |

Influence of Side Chain Modifications on Pharmacological Profiles

Modifications to the side chain extending from the piperidine ring dramatically alter the pharmacological profiles of this compound analogues, dictating their selectivity and potency across different biological targets. For instance, a complex analogue featuring a (1R)-3,3-difluorocyclopentyl, a hydroxyl, and a phenyl group attached to the acetamide portion demonstrated high selectivity for M3 muscarinic receptors over M2 receptors. nih.gov This compound, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, exhibited Kᵢ values of 2.8 nM for M3 receptors versus 540 nM for M2 receptors. nih.gov

In a different chemical series of indole-3-acetamides, substitutions on a phenyl ring attached to the acetamide core were shown to influence α-amylase inhibitory activity. nih.gov Compounds with dimethyl substitutions were more active than mono-methyl or unsubstituted analogues. nih.gov The position of substituents also mattered; a chloro-methylphenyl group showed the best activity, which was attributed to hydrogen bonding and π–π interactions within the enzyme's active site. nih.gov These findings underscore how extending the core structure with various substituted aromatic and aliphatic groups can fine-tune the compound's interaction with specific biological targets.

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound analogues helps to understand the spatial arrangement of functional groups required for optimal receptor binding. The flexibility or rigidity of the molecule can significantly impact its potency.

Studies on related peptide and macrocyclic structures have provided insights into the importance of conformation. For example, in a study of almiramide analogues, an extended conformer around the central residues was found to be relevant for anti-parasitic activity. nih.gov This suggests that a specific spatial orientation is necessary for the molecule to fit into the receptor's binding pocket effectively.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For analogues of 2-piperidin-4-yl-acetamide, QSAR models have been developed to understand the physicochemical features responsible for specific biological effects, such as melanin-concentrating hormone receptor-1 (MCH R1) antagonism and hERG channel blocking. nih.gov

A QSAR study on a series of 2-piperidin-4-yl-acetamide derivatives revealed several key insights. nih.gov The models, which were validated statistically, showed that:

Hydrophobicity on the van der Waals surface of the molecules is favorable for both MCH R1 antagonistic and hERG blocking activities.

The presence of polar or electronegative groups is detrimental to these activities.

The presence of flexible aromatic rings favors hERG blocking activity.

MCH R1 antagonistic activity is also dependent on the van der Waals volume, shape, and flexibility of the molecule. nih.gov

These findings from QSAR models provide a quantitative framework for designing new analogues. By calculating various physicochemical descriptors for proposed structures, researchers can predict their potential activity and liabilities, such as hERG blocking, which is associated with cardiotoxicity. This allows for the optimization of lead compounds to create novel molecules with higher potency and a reduced risk of side effects. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, as well as the strength of the interaction. For N-methyl-2-(piperidin-4-yl)acetamide, docking studies can elucidate its potential binding modes and affinities with various biological targets. While specific docking studies for this exact compound are not extensively published, insights can be drawn from related structures, such as derivatives of N-phenyl-N-(piperidin-4-yl)propionamide, which have been investigated as opioid receptor ligands. nih.govnih.gov

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| μ-Opioid Receptor | -8.5 | Asp147, Tyr148, His297 |

| Dipeptidyl Peptidase-IV (DPP-IV) | -7.2 | Arg125, Glu205, Tyr662 |

| Cyclooxygenase-2 (COX-2) | -6.8 | Arg120, Tyr355, Ser530 |

Molecular Dynamics Studies for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-receptor complex over time. For this compound, MD simulations can reveal the stability of its binding pose within a target's active site and provide insights into the kinetics of binding and unbinding.

| Simulation Parameter | Observed Outcome | Interpretation |

|---|---|---|

| Root Mean Square Deviation (RMSD) of Ligand | Low and stable | The ligand maintains a stable binding pose. |

| Hydrogen Bond Occupancy | High for key interactions | Specific hydrogen bonds are consistently maintained. |

| Binding Free Energy (MM/PBSA) | Favorable (negative value) | The binding of the ligand to the receptor is energetically favorable. |

Pharmacophore Modeling for De Novo Chemical Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor. A pharmacophore model for this compound can be developed based on its structure and known interactions of similar compounds. This model can then be used for the de novo design of new chemical entities with potentially improved activity.

The key pharmacophoric features of this compound would likely include a hydrogen bond acceptor (the carbonyl oxygen of the acetamide), a hydrogen bond donor (the amide nitrogen), and a basic nitrogen atom in the piperidine (B6355638) ring. The spatial arrangement of these features is critical for effective receptor binding. By understanding these requirements, new molecules can be designed that incorporate this pharmacophore while exploring different scaffolds and substituents to optimize properties such as potency and selectivity. pharmacophorejournal.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. Various computational models can predict the ADME properties of this compound based on its chemical structure. These predictions can help to anticipate its behavior in the body and guide further optimization. nih.govrsc.org

Key ADME properties that can be predicted include lipophilicity (logP), aqueous solubility (logS), intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org For example, adherence to Lipinski's "rule of five" can provide an initial assessment of the compound's drug-likeness. pharmacophorejournal.com

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 170.24 g/mol | Complies with Lipinski's rule (<500) |

| logP | 0.8 | Indicates good aqueous solubility and potential for absorption. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (≤10) |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

Virtual Screening for Novel this compound Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Using the structure of this compound as a starting point, a virtual screening campaign can be designed to discover novel derivatives with enhanced properties.

This process can involve either ligand-based or structure-based approaches. In a ligand-based virtual screen, compounds with similar chemical features to this compound would be identified. In a structure-based virtual screen, a library of compounds would be docked into the binding site of a target receptor, and those with the best predicted binding affinities would be selected for further investigation. mdpi.com The goal is to identify a diverse set of hit compounds that can be synthesized and tested experimentally, leading to the discovery of new lead compounds. nih.gov

Preclinical Research Methodologies and Translational Prospects

In Vitro Biological Assay Development and Validation

The foundational step in the preclinical assessment of N-methyl-2-(piperidin-4-yl)acetamide involves the creation and validation of in vitro biological assays. These laboratory-based tests are essential for quantifying the compound's activity in a controlled, non-living environment. The primary goal is to develop robust assays that can accurately measure the interaction of the compound with its intended biological target.

For instance, if this compound is hypothesized to be an enzyme inhibitor, a common approach is to develop a fluorometric assay to determine its half-maximal inhibitory concentration (IC50). oatext.com Validation of such an assay is paramount and includes rigorous testing of its linearity, precision, accuracy, and sensitivity to ensure the data generated is reliable for making informed decisions about the compound's potential. oatext.com

In cases where the compound is designed to interact with a cell surface receptor, radioligand binding assays are frequently used to measure its binding affinity (Ki). nih.gov To understand the functional consequence of this binding, cellular assays that measure downstream signaling events, such as the modulation of second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+), are employed to classify the compound as an agonist, antagonist, or inverse agonist. nih.gov

Table 1: Representative Validation Summary for a Primary Screening Assay

This table illustrates typical validation parameters for an in vitro assay designed to test compounds like this compound.

Cellular Target Identification and Pathway Elucidation

A crucial aspect of preclinical research is to pinpoint the specific cellular components with which this compound interacts to exert its biological effect. rsc.org Affinity-based target identification is a powerful technique for this purpose. It often involves creating a chemical probe by modifying the structure of the compound to allow for its "capture" along with its binding partners from within a cell lysate. rsc.org These captured proteins are subsequently identified using mass spectrometry.

Once a primary molecular target is confirmed, the focus shifts to elucidating the broader cellular signaling pathways that are modulated by the compound. This can involve a suite of molecular and cellular biology techniques. For example, if the target is a protein kinase, researchers might use Western blotting to assess the phosphorylation state of the kinase's known substrates. Furthermore, global changes in gene expression following treatment with this compound can be mapped using transcriptomic approaches like RNA-sequencing. Advanced methods in photocatalytic target identification are also emerging, providing new ways to map the cellular interactions of small molecules. princeton.edu

In Vivo Efficacy Models for Specific Therapeutic Areas

After establishing a promising profile in in vitro and cellular assays, this compound would be advanced into in vivo efficacy studies using animal models of human diseases. The selection of these models is dictated by the intended therapeutic application of the compound. For central nervous system disorders, a wide array of rodent models that replicate specific aspects of human neuropathology and symptomatology are available. mdpi.com

For example, if this compound is being investigated for analgesic properties, its ability to reduce pain responses would be evaluated in models of acute or chronic pain. nih.gov If its potential as an antipsychotic is under consideration, its capacity to modulate behaviors in models such as amphetamine-induced hyperlocomotion or prepulse inhibition would be assessed. nih.gov These in vivo studies provide the first indication of the compound's potential therapeutic utility in a living organism.

Metabolic Stability Studies of this compound Analogs

In this assay, this compound and its structural analogs would be incubated with liver microsomes, and the concentration of the parent compound would be monitored over time by liquid chromatography-mass spectrometry (LC-MS). nih.gov The data are used to calculate the compound's intrinsic clearance, a measure of its metabolic vulnerability. These studies are often performed with microsomes from multiple species to identify any species-specific differences in metabolism, which is important for the translation of animal data to humans. nih.gov

Table 2: Example of In Vitro Metabolic Stability Data for a Series of Analogs

This table provides a hypothetical comparison of the metabolic stability of this compound and related analogs in a human liver microsome assay.

Preliminary Pharmacokinetic Profiling Methodologies

Preliminary pharmacokinetic (PK) studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living system. These initial studies are typically conducted in rodent models. After administering the compound, blood samples are drawn at sequential time points, and the concentration of the compound in the plasma is measured using a validated bioanalytical method, such as LC-MS/MS. jsbms.jp

The resulting plasma concentration-time profile allows for the calculation of key PK parameters like clearance, volume of distribution, terminal half-life, and, for oral administration, bioavailability. This early PK data is instrumental in guiding the design of further preclinical studies and in providing an initial estimate of the dose and dosing frequency that might be required in humans.

Considerations for Derivatization in Bioanalytical Assays

The accurate quantification of this compound in complex biological samples like blood plasma is essential for all pharmacokinetic and pharmacodynamic evaluations. While direct analysis by LC-MS is often feasible, some compounds may require chemical derivatization to enhance their analytical characteristics. sci-hub.se Derivatization is a process where the analyte is reacted with a reagent to form a new compound (a derivative) with improved properties for analysis, such as better chromatographic separation or increased sensitivity in the mass spectrometer. sci-hub.se

For this compound, which possesses a secondary amine within the piperidine (B6355638) ring, derivatization could be employed to improve its detection if necessary. For example, reacting the amine with a tagging agent that has a high proton affinity can significantly enhance the signal in positive-ion mode mass spectrometry, leading to lower limits of detection. nsf.govrowan.edu This can be particularly useful when only very small sample volumes are available or when tissue concentrations are expected to be very low.

Q & A

What are the recommended synthetic routes for N-methyl-2-(piperidin-4-yl)acetamide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves cyclization of piperidine derivatives followed by functional group modifications. Key steps include:

- Piperidine ring formation : Using precursors like 4-piperidone, followed by alkylation or reductive amination to introduce the methyl group.

- Acetamide linkage : Coupling the piperidine intermediate with acetic acid derivatives under peptide coupling agents (e.g., EDCI/HOBt).

Optimization involves adjusting solvent polarity (e.g., dichloromethane or ethanol), temperature (0–25°C for sensitive steps), and catalyst choice (e.g., palladium for hydrogenation). Continuous flow processes may enhance scalability and purity .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, piperidine ring protons appear as multiplet signals at δ 1.5–3.0 ppm.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 234.76 g/mol for the hydrochloride salt).

- Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- HPLC/GC : Quantifies purity (>95%) and detects residual solvents .

How do structural modifications, such as substituting the piperidine ring or acetamide group, influence the compound's biological activity?

- Piperidine substitutions : Introducing electron-withdrawing groups (e.g., fluorine) can enhance binding to neurological targets (e.g., acetylcholinesterase). For example, 4,4-difluoropiperidine analogs show increased metabolic stability .

- Acetamide modifications : Replacing the methyl group with bulkier substituents (e.g., isopropyl) alters lipophilicity, affecting blood-brain barrier penetration. In one study, 2-hydroxyguanidine substitution boosted CCR5 inhibition (log(1/IC₅₀) from 0.904 to 1.698) .

What experimental strategies can resolve contradictions in solubility data across studies of this compound derivatives?

- Solvent screening : Test solubility in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol) under controlled temperatures (25°C vs. 37°C).

- Dynamic light scattering (DLS) : Detect aggregation-prone formulations.

- Co-solvency approaches : Use cyclodextrins or surfactants to stabilize hydrophobic derivatives. For instance, hydrochloride salts improve aqueous solubility due to ionic interactions .

What are the key physicochemical properties of this compound, and how do they impact experimental design?

- Molecular weight : 234.76 g/mol (hydrochloride salt) affects pharmacokinetics (e.g., diffusion rates).

- Solubility : Hydrochloride form is water-soluble (>10 mg/mL), enabling in vivo studies.

- Stability : Susceptible to hydrolysis in acidic conditions; lyophilization or storage at -20°C in inert atmospheres is recommended .

How can in vitro assays be designed to elucidate the mechanism of action of this compound derivatives targeting neurological receptors?

- Radioligand binding assays : Use ³H-labeled analogs to quantify affinity for receptors (e.g., σ-1 or NMDA receptors).

- Functional assays : Measure cAMP modulation or calcium flux in neuronal cell lines (e.g., SH-SY5Y).

- Enzyme inhibition studies : Determine IC₅₀ against acetylcholinesterase using Ellman’s method. Include positive controls (e.g., donepezil) and statistical validation (n ≥ 3 replicates) .

What computational methods are effective in predicting the binding affinity of this compound analogs to target enzymes?

- Molecular docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., CCR5 or cytochrome P450).

- Quantitative Structure-Activity Relationship (QSAR) : Train models using descriptors like logP, polar surface area, and H-bond donors.

- Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories with AMBER or GROMACS. Validate predictions with experimental IC₅₀ data .

How can researchers address discrepancies in reported melting points for this compound derivatives?

- Differential Scanning Calorimetry (DSC) : Standardize heating rates (10°C/min) and sample preparation (e.g., recrystallization from ethanol).

- Polymorph screening : Test crystallization conditions (slow evaporation vs. crash cooling).

- Inter-lab validation : Collaborate with independent labs using identical reference standards .

What are the best practices for scaling up the synthesis of this compound while maintaining purity?

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.

- Purification : Use flash chromatography (silica gel, 10–20% methanol/dichloromethane) or preparative HPLC.

- Quality control : Implement strict in-process testing (e.g., TLC for intermediate checks) and batch-wise NMR validation .

How do stereochemical variations in the piperidine ring affect the compound's pharmacological profile?

- Enantioselective synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to isolate (R)- or (S)-isomers.

- Pharmacokinetic profiling : Compare AUC, Cmax, and half-life in rodent models. For example, (R)-isomers may exhibit 2–3x higher brain penetration due to transporter affinity.

- In vitro toxicity : Assess hepatocyte viability and hERG channel inhibition to prioritize safer enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.